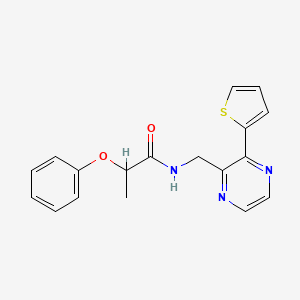

2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Description

The compound 2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a heterocyclic propanamide derivative featuring a phenoxy group, a pyrazine ring substituted with a thiophen-2-yl moiety, and a methyl-propanamide backbone. Its structure combines aromatic and heteroaromatic systems, which may confer unique electronic, steric, and solubility properties.

Key structural attributes:

- Phenoxy group: Likely influences lipophilicity and π-π stacking interactions.

- Propanamide linker: A common pharmacophore in drug design, facilitating hydrogen bonding and conformational flexibility.

Properties

IUPAC Name |

2-phenoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(23-14-6-3-2-4-7-14)18(22)21-12-15-17(20-10-9-19-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZRPKGJEWLSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC=CN=C1C2=CC=CS2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The thiophene and pyrazine moieties can be introduced through heterocyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise in drug discovery due to its potential biological activities. Its structural components may interact with various biological targets, including enzymes and receptors, which could lead to the development of novel therapeutic agents.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazine compounds exhibit antimicrobial properties, suggesting that 2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide may also possess similar effects.

- Anti-inflammatory Effects : The presence of thiophene and pyrazine rings has been associated with anti-inflammatory activity in related compounds, indicating potential for similar applications in this compound.

- Cancer Research : The compound may serve as a scaffold for developing inhibitors targeting specific cancer pathways, particularly through its interaction with tyrosine kinases .

Material Science

In addition to its pharmaceutical applications, this compound can be utilized in the production of advanced materials.

- Organic Semiconductors : The unique electronic properties conferred by the thiophene and pyrazine structures make this compound a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

- Polymer Science : Its ability to act as a building block for more complex molecules allows for the synthesis of polymers with tailored properties for specific industrial applications.

Case Study 1: Drug Development

A study focusing on the synthesis and biological evaluation of similar compounds highlighted the importance of the phenoxy group in enhancing solubility and bioavailability. Compounds bearing this moiety were found to have improved pharmacokinetic profiles compared to their non-phenoxy analogs . This suggests that this compound could be optimized further for therapeutic use.

Case Study 2: Pharmacokinetics

Research into the pharmacokinetics of related compounds demonstrated that structural modifications could significantly affect metabolic pathways and bioactivity. Utilizing physiologically based pharmacokinetic (PBPK) modeling, researchers were able to simulate how variations in structure impacted absorption and distribution within biological systems . This approach could inform future studies on this compound.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Insights

Heteroaromatic Diversity :

- The target compound’s pyrazine-thiophene system distinguishes it from analogs with single-heterocycle motifs (e.g., thiazole in or pyrazole in ). This dual heteroaromaticity may enhance binding to targets requiring multipoint interactions, such as enzymes or receptors.

- In contrast, 3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide lacks the pyrazine ring but retains the thiophene-propanamide core, suggesting simplified synthetic routes.

Substituent Effects on Physicochemical Properties: The phenoxy group in the target compound increases lipophilicity compared to methylphenoxy or chlorophenyl groups in other analogs. This could improve membrane permeability but reduce aqueous solubility.

Synthetic Complexity :

- Silicon- and fluorine-containing analogs (e.g., ) demonstrate higher synthetic complexity, which may limit scalability but offer unique electronic properties for specialized applications.

Research Methodologies and Tools

- Structural Determination : The use of SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization is critical for analyzing analogs’ conformations and intermolecular interactions.

- Synthetic Pathways : Evidence suggests acrylamide coupling (e.g., ) and thiol-ene reactions (e.g., ) as common strategies for propanamide derivatives.

Biological Activity

2-Phenoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The structure includes a phenoxy group and a thiophenyl-pyrazine moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₂S |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034396-98-8 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The specific conditions, such as temperature and solvent choice, are optimized to yield high purity and yield.

Anticancer Properties

Research indicates that compounds containing similar structural motifs exhibit significant anticancer activity. For instance, derivatives with thiophene and pyrazine cores have shown promising results against various cancer cell lines. A study highlighted that certain related compounds demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, suggesting effective antiproliferative properties .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. This includes the inhibition of key enzymes or receptors that play a role in cell proliferation and survival.

Case Studies

- Antiproliferative Activity : A series of compounds structurally related to this compound were tested for their antiproliferative effects on cancer cell lines. The most active derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong potential for further development as anticancer agents .

- Inhibition Studies : Compounds with similar phenoxy groups have been reported to exhibit inhibitory effects on various biological targets, including enzymes linked to inflammation and cancer progression . Notably, modifications in the phenoxy moiety were found to enhance binding affinity and biological activity against specific targets.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| 2-(4-(isopropylthio)phenyl)-N-(3-(thiophen-3-yl)pyrazin... | Anticancer | 1.9 - 7.52 |

| Methyl 3-(3-thiophenyl)-propanoate | Antimicrobial | 4.39 - 1.71 |

| Quinoxaline derivatives | Anticancer | Low micromolar |

Q & A

Q. Basic

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMQC) to verify substituent positions and stereochemistry.

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.

- HPLC or TLC for purity assessment (>95% by area normalization).

For example, the thiophene-proton resonance at δ 7.2–7.5 ppm and pyrazine carbons at δ 145–155 ppm are diagnostic .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced

Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

- Cross-validation using alternative techniques (e.g., IR for functional groups or X-ray crystallography for absolute configuration).

- Isotopic labeling to trace reaction pathways (e.g., deuterated solvents to identify exchangeable protons).

- DFT calculations to predict NMR chemical shifts and compare with experimental data, as seen in thienopyrazole analogs .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cytotoxicity profiling in cancer cell lines (e.g., MTT assay).

- Binding affinity studies (SPR or ITC) to assess interactions with receptors like GPCRs.

The thiophene and pyrazine moieties may enhance binding to hydrophobic pockets in enzymes .

How can target identification and in vivo efficacy studies be designed for this compound?

Q. Advanced

- Chemoproteomics (e.g., activity-based protein profiling) to map cellular targets.

- CRISPR/Cas9 knockout models to validate target relevance.

- Pharmacokinetic studies in rodents to assess bioavailability and metabolic stability.

For example, CADD-guided modifications (e.g., adding methoxy groups) can improve blood-brain barrier penetration .

What are the key stability considerations for storing this compound?

Q. Basic

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene ring.

- Moisture control : Use desiccants to avoid hydrolysis of the amide bond.

- Solvent compatibility : DMSO or ethanol is preferred for long-term storage .

How can forced degradation studies elucidate degradation pathways?

Q. Advanced

- Stress testing under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal conditions.

- LC-MS/MS analysis to identify degradation products (e.g., cleavage of the pyrazine-thiophene bond).

- Kinetic modeling to predict shelf-life under varying temperatures .

What computational tools are used to model this compound’s interaction with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina, Glide) to predict binding poses in enzyme active sites.

- Molecular dynamics simulations (GROMACS) to assess binding stability over time.

- QSAR models to correlate structural features (e.g., electron-withdrawing groups on the pyrazine) with activity .

How can structure-activity relationship (SAR) studies be systematically conducted?

Q. Advanced

- Analog synthesis : Vary substituents (e.g., replacing phenoxy with ethoxy) and compare bioactivity.

- Free-Wilson analysis to quantify contributions of specific groups to potency.

- Crystal structure analysis of target-ligand complexes to guide rational design, as demonstrated in thieno-pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.